

A Comprehensive Guide to the Pharmacokinetics and Metabolism of Levosimendan in Preclinical Models

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Compound of Interest

Compound Name: Levosimendan D3

Cat. No.: B15142733

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This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and metabolism of Levosimendan, a potent calcium-sensitizing inodilator. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Levosimendan and its active metabolites in various animal models is crucial for the interpretation of efficacy and safety data and for guiding clinical development.

Pharmacokinetic Profile

Levosimendan exhibits a distinctive pharmacokinetic profile characterized by a short half-life of the parent compound and the formation of long-lasting active metabolites that are responsible for its prolonged hemodynamic effects.^{[1][2]}

1.1. Absorption and Distribution Following intravenous administration, Levosimendan is rapidly distributed.^[3] It has a relatively small volume of distribution, approximately 0.3 L/kg.^[4]

Levosimendan is highly bound to plasma proteins, primarily albumin, with a binding percentage of 97-98%.^{[5][6]} This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects.^[7] While developed for intravenous use, it also shows high oral bioavailability of around 85%.^{[4][6]}

1.2. Metabolism and Excretion Levosimendan is extensively metabolized in the liver, with about 95% of the administered dose undergoing transformation.^[4] The primary metabolic pathway involves conjugation with glutathione to form inactive cysteine and cysteinylglycine conjugates.^{[4][6]} A minor but pharmacologically crucial pathway, accounting for about 5% of the drug, involves reduction in the intestines to an amine metabolite, OR-1855.^{[1][4]} This intermediate is then N-acetylated in the liver to form the active metabolite OR-1896.^{[1][4]}

Excretion occurs through both renal and fecal routes, with approximately 54% of the dose eliminated in urine and 44% in feces, predominantly as inactive conjugated metabolites.^[6] Very little of the parent drug is excreted unchanged.^[8]

1.3. Metabolites The prolonged therapeutic effects observed after a Levosimendan infusion are attributed to its active metabolite, OR-1896.^{[7][8]}

- OR-1855: This is an intermediate, largely inactive metabolite formed by intestinal bacteria.^{[4][9]}
- OR-1896: This is the principal active metabolite. It is formed more slowly than the parent drug is eliminated, with peak concentrations appearing up to two days after a 24-hour infusion has been stopped.^[1] OR-1896 has a significantly longer half-life of 70-80 hours.^[1] Crucially, its protein binding is much lower than that of Levosimendan (around 40%), resulting in a larger free fraction to exert its effects.^{[5][7]}

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Levosimendan and its major active metabolite, OR-1896, in various preclinical models. Data has been compiled from multiple sources and normalized where possible for comparison.

Table 1: Pharmacokinetic Parameters of Levosimendan in Preclinical Models

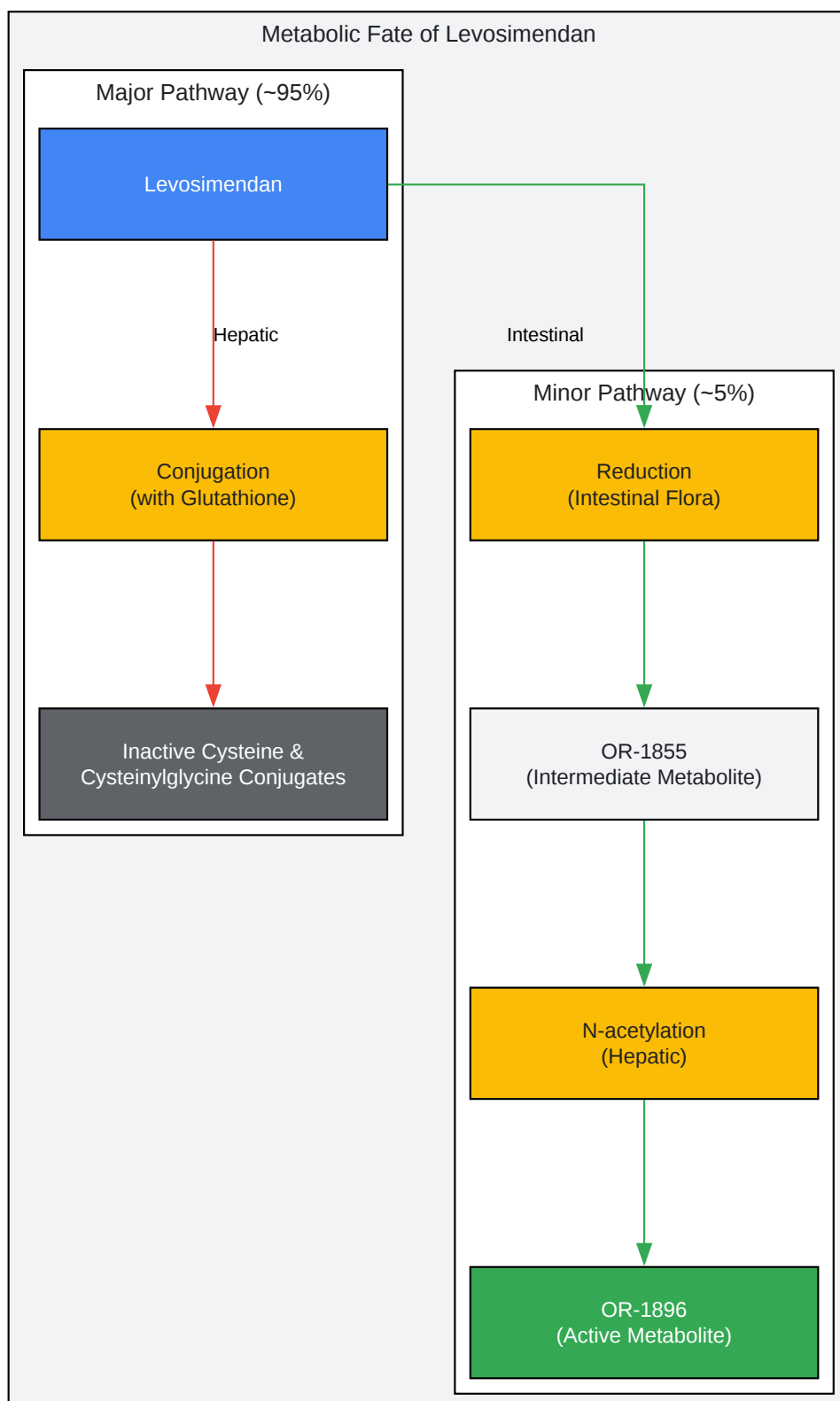
Parameter	Rat	Dog	Guinea Pig	Pig
Half-life ($t_{1/2}$)	~1 hr	~1 hr	Not Reported	~1 hr
Clearance (CL)	High	Moderate	Not Reported	Not Reported
Volume of Distribution (Vd)	~0.3 L/kg	~0.2 L/kg[6]	Not Reported	Not Reported
Protein Binding	High (~98%)[5]	High (~98%)	High (~98%)	High (~98%)

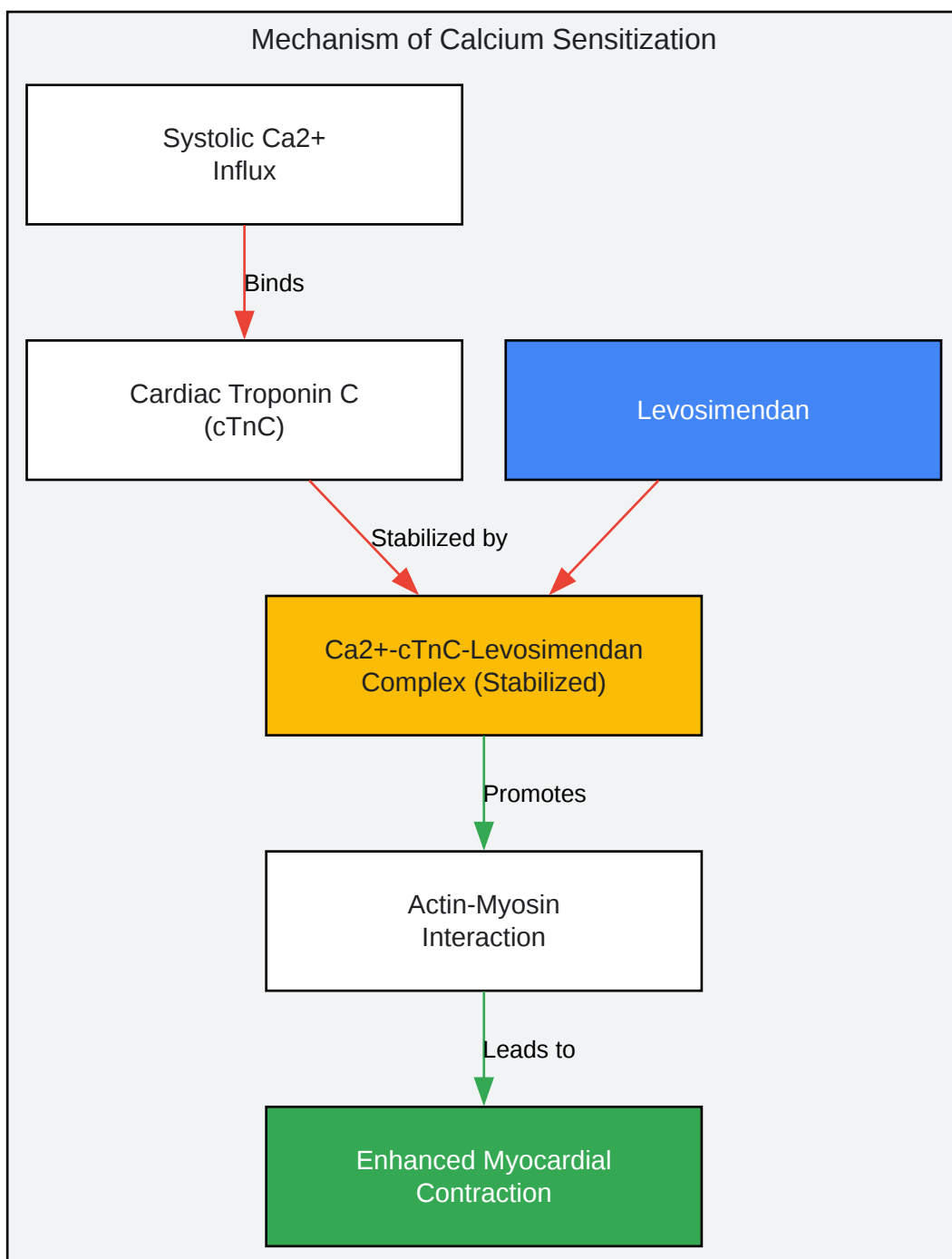
Table 2: Pharmacokinetic Parameters of Active Metabolite OR-1896

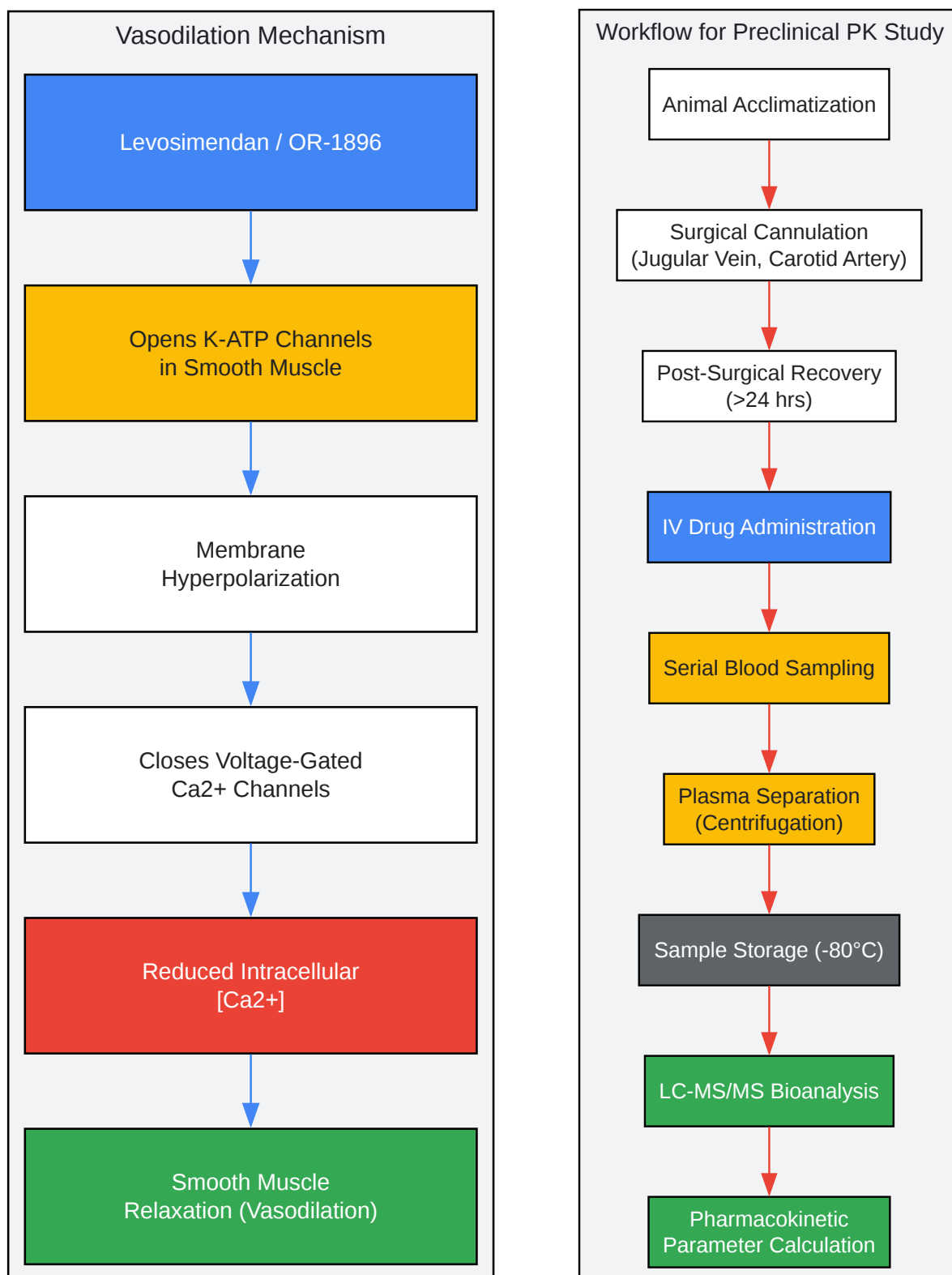
Parameter	Rat	Dog	Human (for context)
Half-life ($t_{1/2}$)	Long; contributes to sustained effect[5]	Long	~80 hrs[1][7]
Time to Peak (Tmax)	Delayed; post-infusion	Delayed; post-infusion	~2 days post-infusion[1]
Protein Binding	~40%[5]	~40%	~40%[5]
Free Fraction	~60%[7]	~60%	~60%[7]

Metabolic Pathway of Levosimendan

Levosimendan undergoes a dual metabolic pathway. The majority is converted to inactive conjugates, while a small fraction is transformed into the long-acting active metabolite OR-1896, which is critical for its sustained clinical efficacy.







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